molecular formula C8H18Cl2N2O B2420166 [(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride CAS No. 2247088-01-1

[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride

Cat. No.: B2420166
CAS No.: 2247088-01-1
M. Wt: 229.15
InChI Key: GELKCKCVADQERZ-JZGIKJSDSA-N
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Description

[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride is a chemical compound with a molecular formula of C8H18Cl2N2O. It is a derivative of morpholine, featuring a cyclopropyl group attached to the nitrogen atom of the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with morpholine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride
  • [(2S,4S)-4-Methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
  • 1-[(2S)-4-Cyclopropyl-2-morpholinyl]methanamine dihydrochloride

Uniqueness

[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

IUPAC Name

[(2S)-4-cyclopropylmorpholin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-5-8-6-10(3-4-11-8)7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELKCKCVADQERZ-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCOC(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CCO[C@H](C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247088-01-1
Record name [(2S)-4-cyclopropylmorpholin-2-yl]methanamine dihydrochloride
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